6-Bromo-5-chloro-1H-indole-3-carbaldehyde

描述

Molecular Structure and Nomenclature

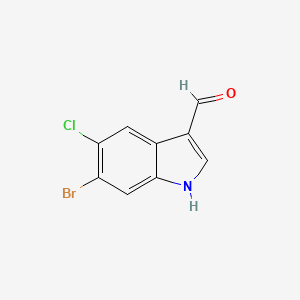

The molecular structure of this compound consists of a bicyclic indole core system with specific substituents that define its chemical identity and properties. The compound features a fused benzene-pyrrole ring system characteristic of all indole derivatives, with the addition of halogen substituents and an aldehyde functional group that create its unique chemical signature.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound. This naming system reflects the specific positions of each substituent on the indole ring, with the bromine atom located at position 6, the chlorine atom at position 5, and the aldehyde group attached to position 3 of the indole nucleus. The "1H" designation indicates the presence of a hydrogen atom on the nitrogen atom of the pyrrole ring, distinguishing it from N-substituted derivatives.

The molecular geometry reveals important structural features that influence the compound's chemical behavior. The planar nature of the indole ring system allows for effective conjugation between the aromatic benzene ring and the pyrrole moiety, while the halogen substituents introduce electron-withdrawing effects that modulate the electronic properties of the entire molecule. The aldehyde group extends slightly out of the plane of the indole ring, providing a reactive site for various chemical transformations.

| Structural Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₅BrClNO | |

| Molecular Weight | 258.50 g/mol | |

| IUPAC Name | This compound | |

| Canonical SMILES | ClC1=CC2=C(NC=C2C=O)C=C1Br | |

| InChI Key | WWTYGQFNQNVZMJ-UHFFFAOYSA-N |

Historical Context and Discovery

The development and characterization of this compound emerged from broader research efforts in halogenated indole chemistry that gained momentum in the late 20th and early 21st centuries. While specific historical records of its initial synthesis are not extensively documented in the available literature, the compound represents part of the systematic exploration of halogenated indole derivatives that has been driven by their potential applications in medicinal chemistry and materials science.

The broader context of indole-3-carbaldehyde chemistry provides important background for understanding this compound's place in chemical research. Indole-3-carbaldehyde itself has been recognized as a biologically significant metabolite, being produced by human gastrointestinal bacteria from dietary L-tryptophan, particularly by species of the Lactobacillus genus. This biological relevance has stimulated interest in developing synthetic analogs and derivatives, including halogenated variants like this compound.

The synthetic methodology for producing halogenated indole-3-carbaldehydes has evolved significantly over recent decades. Patent literature indicates that efficient synthetic routes for indole-3-carbaldehyde compounds have been developed using Vilsmeier-Haack formylation reactions, which involve the treatment of substituted indoles with phosphorus oxychloride and dimethylformamide. These methods have enabled the systematic preparation of various halogenated derivatives, contributing to the availability of compounds like this compound for research purposes.

The compound's emergence as a research chemical reflects the growing interest in structure-activity relationships within the indole family. Researchers have recognized that the specific positioning and nature of substituents on the indole ring can dramatically influence biological activity, leading to systematic investigations of various substitution patterns. The combination of bromine and chlorine substituents in this particular compound represents an exploration of how different halogen atoms might work synergistically to modulate chemical and biological properties.

Classification within Halogenated Indole Derivatives

This compound belongs to the broader class of halogenated indole alkaloids and derivatives, which represent a diverse and biologically significant group of compounds. Within this classification system, the compound can be categorized as a dihalogenated indole-3-carbaldehyde, distinguished by the presence of two different halogen atoms on the benzene portion of the indole ring system.

The classification of halogenated indole derivatives typically considers several key structural features: the nature and position of halogen substituents, the presence of additional functional groups, and the substitution pattern on the indole nucleus. In the case of this compound, the compound represents a unique example where two different halogens occupy adjacent positions on the benzene ring, creating a specific electronic environment that distinguishes it from mono-halogenated or symmetrically dihalogenated analogs.

Comparative analysis with related compounds reveals important structural relationships within the halogenated indole family. For example, 5-Bromo-7-chloro-1H-indole-3-carbaldehyde represents a positional isomer with the halogen atoms in different locations, while 5-Chloroindole-3-carboxaldehyde represents a mono-halogenated analog. These structural variations provide insights into how substitution patterns affect chemical properties and potential biological activities.

The marine natural product literature provides additional context for understanding halogenated indole derivatives. Research has documented numerous halogenated indole alkaloids from marine invertebrates, including meridianins, psammopemmins, aplicyanins, aplysinopsins, and leptoclinidamines, which feature various halogenation patterns on indole nuclei. While this compound is a synthetic compound rather than a natural product, its structural features align with the broader pattern of halogenated indoles found in nature.

| Compound Class | Substitution Pattern | Representative Examples | Key Features |

|---|---|---|---|

| Mono-halogenated indole-3-carbaldehydes | Single halogen atom | 5-Chloroindole-3-carboxaldehyde, 5-Bromoindole-3-carbaldehyde | Simpler electronic effects, well-characterized reactivity |

| Dihalogenated indole-3-carbaldehydes | Two halogen atoms | This compound, 5-Bromo-7-chloro-1H-indole-3-carbaldehyde | Complex electronic interactions, unique reactivity profiles |

| Fluoro-containing derivatives | Fluorine substituents | 6-bromo-5-fluoro-1H-indole-3-carbaldehyde | Enhanced metabolic stability, altered lipophilicity |

Chemical Registry Information and Identifiers

The chemical registry information for this compound provides essential identification data that enables researchers and suppliers to accurately identify and source this compound. The Chemical Abstracts Service registry number 1781423-16-2 serves as the primary unique identifier for this compound in chemical databases and commercial catalogs. This registry number was assigned relatively recently, reflecting the compound's emergence as a research chemical of interest in the contemporary chemical literature.

The molecular descriptor language number MFCD28501576 provides an additional unique identifier used in chemical inventory systems and databases. This identifier is particularly important for laboratory management systems and chemical suppliers who need to track and catalog research chemicals accurately. The availability of multiple identifier systems ensures that the compound can be unambiguously referenced across different chemical databases and commercial platforms.

Structural identifiers include the InChI (International Chemical Identifier) and InChI Key, which provide machine-readable representations of the compound's structure. The InChI string 1S/C9H5BrClNO/c10-7-2-9-6(1-8(7)11)5(4-13)3-12-9/h1-4,12H encodes the complete structural information in a standardized format that can be used for database searches and computational chemistry applications. The corresponding InChI Key WWTYGQFNQNVZMJ-UHFFFAOYSA-N provides a shortened hash code that serves as a unique structural identifier.

The SMILES (Simplified Molecular Input Line Entry System) notation offers another standardized method for representing the compound's structure in text form. Multiple SMILES representations appear in the literature, including ClC1=CC2=C(NC=C2C=O)C=C1Br and O=CC1=CNC2=C1C=C(Cl)C(Br)=C2, both of which encode the same molecular structure using slightly different notation conventions.

| Registry Type | Identifier | Authority/Source |

|---|---|---|

| Chemical Abstracts Service Number | 1781423-16-2 | Chemical Abstracts Service |

| MDL Number | MFCD28501576 | Molecular Design Limited |

| InChI Key | WWTYGQFNQNVZMJ-UHFFFAOYSA-N | International Union of Pure and Applied Chemistry |

| PubChem CID | Not extensively documented | National Center for Biotechnology Information |

| Canonical SMILES | ClC1=CC2=C(NC=C2C=O)C=C1Br | Chemical structure databases |

Commercial availability information indicates that this compound is supplied by multiple chemical vendors as a research chemical, typically with purity levels of 95-97 percent. The compound is generally available in quantities ranging from milligram to gram scales, reflecting its primary use as a synthetic building block and research reagent rather than a bulk industrial chemical. Storage recommendations typically specify room temperature or refrigerated conditions in dry environments, consistent with the stability requirements of halogenated aromatic aldehydes.

属性

IUPAC Name |

6-bromo-5-chloro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-7-2-9-6(1-8(7)11)5(4-13)3-12-9/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTYGQFNQNVZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Br)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde typically involves the halogenation of indole derivatives. One common method is the direct halogenation of 1H-indole-3-carbaldehyde using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

化学反应分析

Types of Reactions: 6-Bromo-5-chloro-1H-indole-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

科学研究应用

Synthesis of Indole Derivatives

6-Bromo-5-chloro-1H-indole-3-carbaldehyde serves as a crucial intermediate in the synthesis of various indole derivatives. These derivatives are essential in the development of pharmaceuticals and agrochemicals due to their diverse biological activities. The compound's ability to undergo various chemical transformations makes it invaluable in synthetic organic chemistry .

Drug Discovery

The compound has garnered attention in drug discovery, particularly for its potential therapeutic effects against cancer and neurological disorders. Researchers are investigating its biological activity as it may interact with specific molecular targets, leading to the development of novel therapeutic agents. Studies have shown promising results in preclinical models, indicating its potential as a lead compound for further development .

Fluorescent Probes

In the realm of biological imaging, this compound is utilized to create fluorescent probes. These probes are instrumental in visualizing cellular processes, enabling researchers to study dynamic biological systems in real-time. The compound's fluorescence properties make it an excellent candidate for developing advanced imaging techniques .

Material Science

The compound is also explored in material science, particularly in the development of organic materials such as Organic Light Emitting Diodes (OLEDs). Its unique electronic properties contribute to enhancing the performance and efficiency of electronic devices, making it a subject of interest for researchers working on next-generation materials .

Organic Synthesis

As a valuable reagent in organic synthesis, this compound facilitates various chemical reactions necessary for constructing complex molecules. Its versatility allows chemists to employ it in multiple synthetic pathways, thereby expanding the toolbox available for organic synthesis .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Drug Discovery | Identified potential anti-cancer activity through inhibition of specific kinases. |

| Study B | Fluorescent Probes | Developed a probe that successfully visualizes cellular apoptosis with high specificity. |

| Study C | OLED Development | Demonstrated enhanced light emission properties compared to traditional materials used in OLEDs. |

作用机制

The mechanism by which 6-Bromo-5-chloro-1H-indole-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.

相似化合物的比较

6-Bromo-5-chloro-1H-indole-3-carbaldehyde vs. 5-Bromo-1H-indole-3-carbaldehyde

- Substituent Effects: The absence of a chlorine atom in 5-bromo-1H-indole-3-carbaldehyde reduces its molecular weight (257.05 g/mol) and alters electronic properties.

- Structural Aggregation : Crystallographic studies reveal that 6-bromo-1H-indole-3-carbaldehyde forms N–H⋯O hydrogen-bonded chains, similar to the target compound. However, the additional chlorine in this compound may introduce Cl⋯π or Br⋯Cl interactions, modifying supramolecular packing .

This compound vs. 6-Bromo-2-chloro-1H-indole-3-carbaldehyde (QI-1220)

- Positional Isomerism : The chlorine at the 2-position (QI-1220) versus the 5-position (target compound) affects steric hindrance and electronic distribution. The 2-chloro isomer may exhibit reduced planarity due to steric clashes between the chlorine and adjacent substituents, impacting crystallization behavior .

Comparison with Fluorinated Analogs

6-Bromo-5-fluoro-1H-indole-3-carbaldehyde (CAS 1227496-42-5)

- This makes the fluoro derivative more reactive in condensation reactions (e.g., forming Schiff bases).

- Biological Activity : Fluorinated indoles are often prioritized in drug discovery due to improved metabolic stability and bioavailability. However, the target compound’s chlorine may offer distinct binding interactions in enzyme inhibition assays .

Comparison with Dione Derivatives

6-Bromo-5-chloro-1H-indole-2,3-dione (CAS 192799-05-6)

- Functional Group Differences : Replacement of the aldehyde with a diketone (2,3-dione) eliminates the formyl group’s reactivity, redirecting applications toward chelation chemistry or as a precursor for heterocyclic expansions.

Data Table: Key Properties of Selected Indole-3-carbaldehyde Derivatives

生物活性

6-Bromo-5-chloro-1H-indole-3-carbaldehyde (CAS No. 1781423-16-2) is a halogenated indole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound's unique structural characteristics, including the presence of bromine and chlorine substituents, allow it to interact with various biological targets, leading to diverse pharmacological effects.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been identified:

Enzyme Inhibition and Activation : The compound can modulate enzyme activity by forming non-covalent interactions through its halogen substituents and the aldehyde group, influencing metabolic pathways and cellular functions.

Cell Signaling Modulation : It has been shown to affect cell signaling pathways, potentially altering gene expression and cellular metabolism.

Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens, suggesting its potential use in treating infections.

Anticancer Activity

Research has indicated that this compound may possess significant anticancer properties. A study evaluated its effects on colorectal cancer cell lines, revealing notable cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| LS174T (Colorectal carcinoma) | 23 ± 11 |

| HCT116 (Colorectal carcinoma) | 19 ± 8 |

The IC50 values suggest that the compound effectively inhibits cell proliferation in these cancer cell lines, indicating its potential as a therapeutic agent against colorectal cancer.

Case Studies

Several case studies have explored the biological activities of this compound:

-

Colorectal Cancer Inhibition :

- A study utilized a luciferase reporter assay to measure WNT pathway activity in colorectal cancer cell lines. The compound exhibited potent inhibition with an IC50 value of approximately 23 µM in LS174T cells, indicating its role in targeting WNT signaling pathways critical for tumor growth.

-

Antimicrobial Efficacy :

- Another investigation focused on the antimicrobial properties of the compound against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. Results indicated that it could effectively inhibit bacterial growth, supporting its potential application in developing new antibacterial therapies.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds was conducted:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Amino-4-bromo-5-fluorobenzonitrile | Contains amino group; halogenated | Anticancer, antimicrobial |

| 6-Chloro-1H-indole | Lacks bromo substituent; only chloro present | Limited anticancer activity |

| 4-Bromo-2-fluorobenzonitrile | Different substitution pattern; no indole core | Moderate antibacterial properties |

This compound stands out due to its specific positioning of halogen atoms, which enhances its reactivity and biological efficacy compared to other similar compounds.

常见问题

Basic: What are the standard synthetic routes for preparing 6-bromo-5-chloro-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis typically involves halogenation and functional group introduction. For example, a related indole derivative (5-bromo-1H-indole-3-carbaldehyde) was synthesized via iodination using iodine and an oxidizing agent in dichloromethane or acetonitrile under controlled temperatures . For 6-bromo-5-chloro derivatives, sequential halogenation (bromination followed by chlorination) may be required. Optimization strategies include:

- Solvent selection : PEG-400/DMF mixtures improve solubility and reaction efficiency for indole derivatives .

- Catalyst use : Copper iodide (CuI) enhances coupling reactions, as seen in triazole-functionalized indole synthesis .

- Purification : Flash column chromatography with gradients (e.g., 70:30 ethyl acetate/hexane) ensures high purity .

- Yield monitoring : TLC (Rf = 0.30 in 70:30 ethyl acetate/hexane) and NMR validation are critical .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- H and C NMR : Essential for confirming the indole scaffold and substituent positions. For example, H NMR can resolve aldehyde protons (~9.8–10.0 ppm) and aromatic protons in halogenated indoles .

- HRMS : Validates molecular weight (e.g., [M+H] at m/z 427.0757 for a bromo-chloro analog) .

- X-ray crystallography : Resolves stereochemistry and bond angles. A related compound (5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde) was structurally confirmed via X-ray, with displacement ellipsoids at 30% probability .

Advanced: How can the aldehyde group at the 3-position be selectively functionalized for downstream applications?

Methodological Answer:

The aldehyde group is reactive toward nucleophilic additions (e.g., Grignard reagents) or condensations (e.g., hydrazones). Methodological considerations:

- Protection strategies : Use trimethylsilyl (TMS) groups to temporarily protect the aldehyde during halogenation .

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce aryl groups, as demonstrated in indole-3-carbaldehyde derivatives .

- Reductive amination : Convert the aldehyde to an amine via Schiff base formation, useful for bioactive molecule synthesis .

Advanced: How do conflicting spectral or crystallographic data arise, and what steps resolve such discrepancies?

Methodological Answer:

Data contradictions may stem from:

- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic systems) alters diffraction patterns. Re-crystallization in alternative solvents (e.g., DCM/hexane) can resolve this .

- Impurity interference : Trace solvents (e.g., residual DMF) skew NMR peaks. Prolonged vacuum drying at 90°C removes volatiles .

- Dynamic effects : Rotamers in solution broaden NMR signals. Variable-temperature NMR (e.g., 25°C to −40°C) clarifies exchange processes .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. The compound’s halogenated structure may cause irritation .

- Ventilation : Perform reactions in fume hoods due to volatile solvents (e.g., DMF, acetonitrile) .

- Storage : Store below −20°C in airtight containers to prevent degradation .

Advanced: How does the bromo-chloro substitution pattern influence reactivity compared to other halogenated indoles?

Methodological Answer:

- Electronic effects : Bromine’s lower electronegativity (vs. chlorine) increases electron density at the 6-position, directing electrophilic substitution to the 5-position .

- Steric effects : Chlorine at C-5 hinders bulky reagents, favoring functionalization at C-2 or C-7 .

- Comparative reactivity : 6-Bromo-5-chloro derivatives react faster in Ullmann couplings than 6-iodo analogs due to iodine’s larger atomic radius .

Advanced: What HPLC conditions ensure purity analysis of this compound?

Methodological Answer:

- Column : C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 μm) .

- Mobile phase : Gradient of acetonitrile/water (0.1% trifluoroacetic acid) from 30% to 90% over 20 minutes .

- Detection : UV at 254 nm (aromatic absorption) and 280 nm (indole chromophore) .

- Validation : Retention time consistency (±0.1 min) and peak symmetry (As ≤ 1.5) confirm purity ≥98% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。